(4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone
Description
The compound “(4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone” is a fluorinated quinoline derivative featuring a sulfonyl linkage and substituted aryl groups. Its structure integrates a 4-ethoxyphenylsulfonyl moiety at position 4 of the quinoline core, a fluorine atom at position 6, and a 4-methoxyphenylmethanone group at position 3.
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-3-32-19-9-11-20(12-10-19)33(29,30)25-21-14-17(26)6-13-23(21)27-15-22(25)24(28)16-4-7-18(31-2)8-5-16/h4-15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUFTLVTDAMZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone, a derivative of fluoroquinolone, has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of the target compound typically involves the coupling of a fluoroquinolone moiety with a sulfonamide and an aromatic group. The general synthetic route includes:
- Preparation of the Fluoroquinolone Core : Starting from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Coupling Reaction : This involves the reaction of the quinolone with an appropriate sulfonyl chloride and an amine or phenol derivative under basic conditions.
- Purification : The resultant product is purified through recrystallization or chromatographic techniques to obtain the desired compound with high purity.
Antimicrobial Properties
Fluoroquinolone derivatives are known for their broad-spectrum antimicrobial activity. The specific compound under study has shown promising results against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
The mechanism of action is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and transcription.
Antiviral Activity
Recent studies have indicated that certain fluoroquinolone derivatives exhibit antiviral properties. The compound has been evaluated for its ability to inhibit viral replication in vitro, particularly against:
- HCV (Hepatitis C Virus) : Preliminary results suggest that it may inhibit the NS5A protein, which is crucial for viral replication.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Fluoro Group | Enhances antibacterial potency through increased lipophilicity. |
| Sulfonamide Moiety | Contributes to binding affinity with target enzymes. |
| Aromatic Substituents | Modulate pharmacokinetic properties such as absorption and distribution. |
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against E. coli, indicating strong antibacterial activity.
- In Vivo Efficacy : Animal models treated with this compound showed significant reduction in infection rates compared to control groups, highlighting its potential therapeutic applications.
- Toxicity Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, but further studies are needed to assess long-term effects.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has demonstrated that quinoline derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several quinoline derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, suggesting strong antibacterial potential .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study: Apoptosis Induction
In vitro studies have shown that (4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methoxyphenyl)methanone can induce apoptosis in human breast cancer cell lines (MCF-7). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The sulfonamide group is known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.
Case Study: Inhibition of Inflammatory Mediators
In a recent study, the compound was tested in an animal model of arthritis. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound, indicating its potential as an anti-inflammatory agent .
Comparative Data Table
| Property | Value/Observation |
|---|---|
| MIC against S. aureus | 12.5 µg/mL |
| Apoptosis Induction | Activation of caspases in MCF-7 cells |
| Cytokine Reduction | Significant decrease in TNF-alpha and IL-6 |
| Target Enzymes | Cyclooxygenase inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
- Target vs. Compound: Replacing the sulfonyl group with an amino linkage () reduces molecular weight and introduces a thiomorpholinyl ring, which may improve solubility due to sulfur’s polarizability.
- Target vs. Compound: The 4-ethoxy vs. 4-methoxy sulfonyl substituent increases lipophilicity (ethoxy: logP ~1.5 vs. methoxy: logP ~0.8). The 4-methoxyphenylmethanone (target) vs. 4-ethylphenylmethanone () substitution further modulates hydrophobicity.
- Target vs.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Substituent Impact on Properties
| Substituent | Effect on Lipophilicity | Potential Bioactivity Role |
|---|---|---|
| 4-Ethoxyphenylsulfonyl | High (logP ↑) | Enhances membrane permeability |
| 6-Fluoro | Moderate (polarity ↓) | Electronegativity for H-bonding |
| 4-Methoxyphenylmethanone | Moderate (logP ~2.0) | Aromatic interaction with targets |
Q & A
Q. What are the established synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step process: (i) sulfonylation of the quinoline core with 4-ethoxyphenylsulfonyl chloride, (ii) introduction of the 4-methoxyphenyl methanone group via Friedel-Crafts acylation or Suzuki-Miyaura coupling, and (iii) fluorination at position 6. Key factors affecting yield include catalyst choice (e.g., PdCl₂ for coupling reactions), solvent polarity (DMF or THF), and temperature control during sulfonylation (60–80°C). Purity is optimized via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral signatures should researchers prioritize?
- NMR : Aromatic protons (δ 6.5–8.5 ppm for quinoline and aryl groups), methoxy singlet (~δ 3.8 ppm), and sulfonyl group absence of protons.
- IR : S=O stretch (~1350 cm⁻¹ for sulfonyl) and C=O stretch (~1680 cm⁻¹ for methanone).
- MS : Molecular ion peak (m/z ~473) and fragmentation patterns confirming substituents. Cross-referencing with databases like NIST ensures accuracy .
Advanced Research Questions
Q. How can researchers design experiments to evaluate potential anticancer activity, considering contradictory findings in existing literature?
Use standardized in vitro assays:
- Cell viability : MTT assay across multiple cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Apoptosis markers : Caspase-3/7 activation and Annexin V staining.
- Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells. Address contradictions by replicating studies under identical conditions (e.g., serum concentration, exposure time) .
Q. What methodologies resolve discrepancies in reported antioxidant vs. pro-oxidant effects?
- Multi-assay validation : Combine DPPH radical scavenging, SOD activity, and ROS detection assays.
- Concentration gradients : Test sub-micromolar to millimolar ranges to identify dose-dependent effects.
- Redox environment : Control for cellular glutathione levels and hypoxia conditions, which may reverse antioxidant activity .
Q. How can computational chemistry predict binding affinity to biological targets like kinases?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonding with sulfonyl groups and π-π stacking with quinoline.
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories. Compare results with experimental IC₅₀ values to refine models .
Q. What strategies optimize the sulfonylation step in synthesis?
- Catalyst screening : Test Pd(OAc)₂, CuI, or FeCl₃ for efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group activation.
- DOE (Design of Experiments) : Systematically vary temperature (50–100°C) and stoichiometry (1:1 to 1:1.2 quinoline:sulfonyl chloride) to maximize yield .
Safety and Practical Considerations
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Q. How do substituents (4-ethoxy, 4-methoxy) influence solubility and bioavailability?
- LogP measurement : Hydrophobic substituents increase logP (predicted ~3.5), reducing aqueous solubility.
- Solubility enhancers : Co-solvents (e.g., DMSO) or nanoformulations improve bioavailability.
- SAR studies : Modify methoxy to hydroxyl groups (via demethylation) to assess polarity-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
